Tankyrase 1 Potency: 4-Fold Gain Over Example 39 Comparator
In the identical tankyrase 1 biochemical assay described in US9505749, the target compound (Example 106) demonstrates an IC50 of 0.0973 nM [1]. The structurally distinct oxoquinazolinyl-butanamide derivative from the same patent, Example 39 (bearing a cyclobutyl-oxadiazolyl-phenyl substituent instead of pyridin-4-ylmethyl), shows an IC50 of 0.389 nM under the same conditions [2]. This represents an approximately 4-fold improvement in enzyme inhibitory potency for the pyridin-4-ylmethyl analog.
| Evidence Dimension | Tankyrase 1 (TNKS1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0973 nM |
| Comparator Or Baseline | US9505749 Example 39: IC50 = 0.389 nM |
| Quantified Difference | ~4-fold greater potency (target compound is more potent by a factor of ~4.0) |
| Conditions | Biochemical tankyrase 1 assay; 50 mM MOPS pH 7.5, 100 mM NaCl, 2.5 mM MgCl2, 0.01% Tween-20 |
Why This Matters
A 4-fold potency advantage at the enzymatic level can translate into lower required compound concentrations in cellular assays, potentially reducing off-target effects and enabling more economical use of compound in screening campaigns.
- [1] BindingDB Entry BDBM50446537 (CHEMBL3110100). (2017). Affinity Data: IC50 = 0.0973 nM for Tankyrase 1. Retrieved from BindingDB. View Source
- [2] BindingDB Entry BDBM259528. (2017). Affinity Data: IC50 = 0.389 nM for Tankyrase 1 (US9505749, Example 39). Retrieved from BindingDB. View Source
